molecular formula C11H10 B14455263 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene CAS No. 74410-87-0

4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene

Cat. No.: B14455263
CAS No.: 74410-87-0
M. Wt: 142.20 g/mol
InChI Key: AMKTWDDHZREJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Benzotricyclo(4.1.0.0¹,³)hept-4-ene (hereafter referred to as Compound 14) is a highly strained polycyclic hydrocarbon featuring a benzene ring fused to a tricyclo[4.1.0.0¹,³]heptene framework. Its synthesis was first achieved by Brinker and Streu via dibromocarbene addition to 1,2,4,5-tetravinylbenzene, followed by optimized isolation and characterization . The compound’s structure preserves two sp² carbon centers, contributing to its moderate stability compared to non-benzannulated analogs. Key challenges in its chemistry include managing ring strain and competing reactivity pathways during functionalization .

Properties

CAS No.

74410-87-0

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

tetracyclo[5.4.0.02,4.04,6]undeca-1(11),7,9-triene

InChI

InChI=1S/C11H10/c1-2-4-8-7(3-1)9-5-11(9)6-10(8)11/h1-4,9-10H,5-6H2

InChI Key

AMKTWDDHZREJTB-UHFFFAOYSA-N

Canonical SMILES

C1C2C13CC3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene with cyclopropane derivatives in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve the necessary scale and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Based on the search results, here's what is known about the compound 4,5-Benzotricyclo[4.1.0.01,3]hept-4-ene:

Synthesis and Characterization

  • 4,5-Benzotricyclo[4.1.0.0'3]hept-4-ene is the first compound of its kind to be synthesized and characterized .
  • One study explores its thermal behavior .

Related Compounds and Reactions

  • Perspirocyclopropanated bicyclopropylidene (6) can be prepared from 7-cyclopropylidenedispiro[2.0.2.1]heptane (4) or through dehalogenative coupling of 7,7-dibromotriangulane (15) .
  • Reductive dimerization is successful for synthesizing (E)- and (Z)bis(spiropentylidene) 14 and a third-generation spirocyclopropanated bicyclopropylidene 17 .
  • Perspirocyclopropanated bicyclopropylidene 6 and the third-generation bicyclopropylidene 17 can undergo addition of bromine, hydrogen bromide, and various dihalocarbenes without rearrangement .
  • Functionally substituted branched triangulane 28 and branched dichloro-C 2v-triangulane 32 are used to prepare the perspirocyclopropanated rotane (D 3h-triangulane) 49 and the C 2v-triangulane 51 .
  • Catalytic hydrogenation of perspirocyclopropanated bicyclopropylidene 6 yields 7,7'-bis(dispiro[2.0.2.1]heptyl) (52) and 1,1'... -bis(2,2,3,3-tetramethylcyclopropyl) (53) under more forcing conditions .
  • The bromofluorocarbene adduct 33 of 17 reacts with butyllithium to give polyspirocyclopropanated 1,4-din-butyl-2-cyclopropylidenebicyclo[2.2.0]hexane derivative 37 and perspirocyclopropanated dicyclopropylidenemethane 38 .

Structural Analysis

  • The structures of new hydrocarbons are proven by X-ray crystal structure analyses, highlighting structural and crystal packing features .

Other Bicyclo[4.1.0]heptene Derivatives

  • Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-, also known as (+)-3-Carene, 4-isopropenyl-, has a molecular weight of 176.30 g/mol .
  • 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one (3-Caren-5-one) is a monoterpenoid found in Kaempferia galanga . Its molecular weight is 150.22 g/mol .
  • Bicyclo[4.1.0]hepta-1,3,5-triene (Benzocyclopropene) has a molecular weight of 90.12 g/mol .

Mechanism of Action

The mechanism of action of 4,5-Benzotricyclo(4.1.0.01,3)hept-4-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Compound 14 benefits from benzannulation, which stabilizes the tricyclic core via conjugation and reduces strain relative to Compound 7 .
  • The instability of Compound 7 underscores the critical role of aromatic stabilization in enabling isolation of strained systems.
  • Dispiro compound 17 ’s synthetic failure highlights the limits of strain tolerance, even in benzannulated systems .

Reactivity Patterns

Reaction with Methyllithium
  • Compound 14 reacts with methyllithium to form a mixture with phenylallene (III), which is challenging to separate .
  • The competing pathways (tricyclo vs. allene formation) suggest that Compound 14 ’s strained geometry allows for divergent reactivity, influenced by steric and electronic factors .
Dibromocarbene Additions
  • Dibromocarbene addition to 1,2,4,5-tetravinylbenzene yields six adducts, four of which were crystallographically characterized . This contrasts with simpler vinylbenzenes, which typically form fewer adducts due to reduced steric complexity.

Crystallographic and Computational Insights

  • Compound 14 and its derivatives (e.g., divinylspiro compound 30 ) form stable crystals suitable for X-ray analysis, confirming their well-defined geometries .
  • Computational studies suggest that the benzene ring in Compound 14 redistributes electron density, mitigating strain-induced destabilization compared to Compound 7 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Benzotricyclo(4.1.0.0¹,³)hept-4-ene, and how can purity be validated?

  • Methodological Answer : Synthesis often involves photochemical or thermal cyclization of strained precursors like o-(propadienyl)styrene derivatives. Key steps include monitoring reaction progress via GC-MS or HPLC to detect intermediates. Purification typically employs fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For thermally sensitive compounds, avoid prolonged exposure to heat during solvent removal .

Q. Which spectroscopic techniques are most effective for characterizing its strained tricyclic structure?

  • Methodological Answer : Use ¹H NMR to identify unique proton environments (e.g., bridgehead protons) and coupling patterns indicative of ring strain. IR spectroscopy (10% in CCl₄ or CS₂) can detect C=C stretching vibrations in the 1600–1650 cm⁻¹ range, while UV-Vis identifies π→π* transitions influenced by conjugation in the benzotricyclic system . For stereochemical confirmation, X-ray crystallography is definitive but requires high-quality single crystals grown via slow vapor diffusion .

Q. How does thermal stability influence experimental design for thermolysis studies?

  • Methodological Answer : Thermal decomposition studies require differential scanning calorimetry (DSC) to determine onset temperatures and thermogravimetric analysis (TGA) to monitor mass loss. In thermolysis experiments (e.g., 200–300°C), trap volatile products (e.g., ethylene, benzene derivatives) using cold traps or gas-phase FTIR. Kinetic parameters (activation energy, Arrhenius constants) are derived from isothermal or non-isothermal methods .

Q. What are the key considerations for handling and storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation or dimerization. Avoid exposure to light due to potential photochemical reactivity. Use glass vials with PTFE-lined caps to minimize adsorption. For transport, stabilize in a non-polar solvent (e.g., hexane) and include molecular sieves to absorb moisture .

Q. What reaction types are most relevant for functionalizing this tricyclic system?

  • Methodological Answer : Focus on electrophilic aromatic substitution (e.g., nitration, halogenation) at the benzene ring or cycloadditions (Diels-Alder, [2+2]) involving the strained cycloheptene moiety. Monitor regioselectivity via DFT calculations (e.g., Fukui indices) to predict reactive sites. For catalytic hydrogenation, use Pd/C under mild H₂ pressure to avoid over-reduction .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported ring-opening pathways?

  • Methodological Answer : Conflicting data on thermal vs. photochemical ring-opening (e.g., retro-Diels-Alder vs. electrocyclic mechanisms) require isotopic labeling (²H/¹³C) and trapping experiments. Use time-resolved spectroscopy (nanosecond flash photolysis) to identify transient intermediates. Compare activation parameters (ΔH‡, ΔS‡) from Eyring plots under varied conditions .

Q. What computational strategies best model its electronic structure and reactivity?

  • Methodological Answer : Employ density functional theory (DFT) (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For dynamic processes (e.g., ring-opening), use ab initio molecular dynamics (AIMD) or multiconfigurational methods (CASSCF). Validate against experimental spectral data (e.g., NMR chemical shifts via GIAO calculations) .

Q. How can divergent thermolysis product distributions be reconciled across studies?

  • Methodological Answer : Contradictions arise from differing reaction conditions (e.g., solvent polarity, heating rates). Apply multivariate analysis (PCA or PLS regression) to correlate product ratios with experimental variables. Use in situ monitoring (Raman spectroscopy) to detect transient intermediates that redirect pathways .

Q. What role does this compound play in designing strained hydrocarbon-based materials?

  • Methodological Answer : Its high ring strain (~30 kcal/mol) makes it a candidate for mechanophores in polymers. Incorporate into polyurethane or epoxy matrices and test mechanochemical activation (e.g., sonication, tensile testing) to release stored energy via controlled bond cleavage. Characterize via AFM or SAXS to map stress distribution .

Q. How do anisotropic effects in NMR complicate structural assignment, and how can they be mitigated?

  • Methodological Answer : Anisotropic shielding from the tricyclic system distorts chemical shifts. Use residual dipolar coupling (RDC) in aligned media (e.g., liquid crystals) or paramagnetic tags to enhance resolution. For ambiguous signals, apply 2D NMR (NOESY, HSQC) to correlate protons and carbons .

Key Methodological Recommendations

  • For reproducibility, document solvent degassing and inert atmosphere protocols in thermolysis studies .
  • Combine experimental and computational data to resolve stereoelectronic effects in reaction mechanisms .
  • Validate analytical results via orthogonal methods (e.g., NMR + HRMS) to address instrument-specific biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.